molecular formula C16H23N3OS B5550862 N'-(4-ACETYLPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA

N'-(4-ACETYLPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA

Cat. No.: B5550862
M. Wt: 305.4 g/mol
InChI Key: PHHXVLNOLJXXIF-UHFFFAOYSA-N
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Description

N’-(4-ACETYLPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylphenyl group, a methyl group, and a piperidyl group attached to a thiourea moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ACETYLPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA typically involves the reaction of 4-acetylphenyl isothiocyanate with N-methyl-N-(1-methyl-4-piperidyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ACETYLPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the acetylphenyl group.

Scientific Research Applications

N’-(4-ACETYLPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(4-ACETYLPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-METHOXYPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA
  • N’-(4-CHLOROPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA
  • N’-(4-FLUOROPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA

Uniqueness

N’-(4-ACETYLPHENYL)-N-METHYL-N-(1-METHYL-4-PIPERIDYL)THIOUREA is unique due to the presence of the acetyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.

Properties

IUPAC Name

3-(4-acetylphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12(20)13-4-6-14(7-5-13)17-16(21)19(3)15-8-10-18(2)11-9-15/h4-7,15H,8-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHXVLNOLJXXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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